molecular formula C27H27ClN2O3 B12787202 4-((alpha-(4-Chlorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid CAS No. 89573-07-9

4-((alpha-(4-Chlorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid

Cat. No.: B12787202
CAS No.: 89573-07-9
M. Wt: 463.0 g/mol
InChI Key: PHCBSBUTMGVSJN-UHFFFAOYSA-N
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Description

4-((alpha-(4-Chlorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a benzoic acid moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((alpha-(4-Chlorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used to study receptor-ligand interactions due to its piperidine and chlorophenyl groups, which are common in many bioactive molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific receptors or enzymes. Its structure is reminiscent of many pharmacologically active compounds, suggesting potential therapeutic uses.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((alpha-(4-Chlorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid depends on its interaction with molecular targets. The piperidine ring and chlorophenyl group can interact with various receptors or enzymes, modulating their activity. The benzoic acid moiety may also play a role in binding to specific sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-((alpha-(4-Chlorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid: shares similarities with compounds like and .

    4-chlorophenylpiperazine: Known for its psychoactive properties and use in research on serotonin receptors.

    Benzoic acid derivatives: Widely used in various applications, including preservatives and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactions and potential applications across multiple fields. Its ability to undergo various modifications makes it a versatile and valuable compound for scientific research and industrial applications.

Properties

CAS No.

89573-07-9

Molecular Formula

C27H27ClN2O3

Molecular Weight

463.0 g/mol

IUPAC Name

4-[2-[[(4-chlorophenyl)-(2-piperidin-1-ylphenyl)methyl]amino]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C27H27ClN2O3/c28-22-14-12-20(13-15-22)26(23-6-2-3-7-24(23)30-16-4-1-5-17-30)29-25(31)18-19-8-10-21(11-9-19)27(32)33/h2-3,6-15,26H,1,4-5,16-18H2,(H,29,31)(H,32,33)

InChI Key

PHCBSBUTMGVSJN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C(C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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